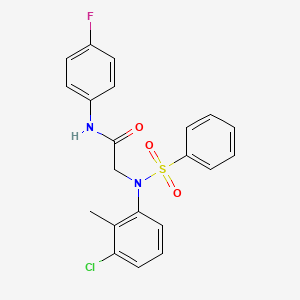![molecular formula C18H19F3O3 B3934365 2-methoxy-4-methyl-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934365.png)
2-methoxy-4-methyl-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene
Descripción general
Descripción
2-methoxy-4-methyl-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene, commonly known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It was first synthesized in 1992 by Sanofi as a potential antiemetic drug. However, its potential as a therapeutic agent was soon overshadowed by its powerful and unique psychoactive effects, leading to its classification as a research chemical.
Mecanismo De Acción
SR-57227A binds to and blocks the 5-HT3 receptor, a subtype of serotonin receptor found in the central and peripheral nervous system. The 5-HT3 receptor is involved in the regulation of nausea and vomiting, as well as in the modulation of neurotransmitter release and synaptic plasticity. By blocking this receptor, SR-57227A can modulate the activity of various neurotransmitter systems, including dopamine, GABA, and glutamate.
Biochemical and Physiological Effects
The effects of SR-57227A are complex and depend on the dose, route of administration, and individual characteristics of the subject. In general, SR-57227A has been shown to increase locomotor activity, enhance cognitive function, and induce a state of euphoria and relaxation. It has also been shown to reduce anxiety and depression-like behaviors in animal models. However, at higher doses, SR-57227A can induce hallucinations, delusions, and other psychotic symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SR-57227A has several advantages as a research tool, including its high selectivity for the 5-HT3 receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, its psychoactive effects and potential for abuse make it difficult to use in certain experimental settings, and its legal status as a research chemical may limit its availability and use.
Direcciones Futuras
There are several potential directions for future research on SR-57227A. One area of interest is the role of the 5-HT3 receptor in addiction and drug-seeking behavior, as SR-57227A has been shown to reduce cocaine and alcohol self-administration in animal models. Another area of interest is the potential therapeutic use of SR-57227A for anxiety and depression, as well as for the treatment of cognitive impairments in disorders such as Alzheimer's disease. Finally, further studies are needed to better understand the neurochemical and physiological effects of SR-57227A, as well as its potential risks and benefits as a research tool.
Aplicaciones Científicas De Investigación
SR-57227A has been extensively studied in animal models as a potential treatment for anxiety, depression, and addiction. It has also been studied for its potential as a cognitive enhancer and as a tool for studying the role of the 5-HT3 receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3O3/c1-13-7-8-16(17(11-13)22-2)24-10-4-9-23-15-6-3-5-14(12-15)18(19,20)21/h3,5-8,11-12H,4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBIHOGYLOGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3934292.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3934296.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methylbenzamide](/img/structure/B3934302.png)
![1-[3-hydroxy-3-(2-thienyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B3934308.png)
![2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3934311.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B3934322.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3934331.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934333.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934340.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-2-ethoxybenzene](/img/structure/B3934348.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934353.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934357.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934378.png)